2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE
Description
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE is a complex organic compound that features a pyrimidine ring substituted with cyano, methylphenyl, and methylsulfanyl groups, linked to a furan-2-carboxylate moiety via an aminoethyl chain
Properties
IUPAC Name |
2-[[5-cyano-6-(4-methylphenyl)-2-methylsulfanylpyrimidin-4-yl]amino]ethyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-5-7-14(8-6-13)17-15(12-21)18(24-20(23-17)28-2)22-9-11-27-19(25)16-4-3-10-26-16/h3-8,10H,9,11H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMNRYKRMVHEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCOC(=O)C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while reduction of the cyano group would produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and methylsulfanyl groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-Cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their antiproliferative activity.
Furan-2-carboxylate derivatives: These compounds are known for their diverse biological activities and potential therapeutic applications.
Uniqueness
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE is unique due to the combination of its pyrimidine and furan moieties, which may confer distinct chemical and biological properties. The presence of both cyano and methylsulfanyl groups further enhances its potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
